![molecular formula C7H5N3O B13670307 Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/no-structure.png)
Pyrido[3,4-d]pyrimidin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,4-d]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various scientific domains .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-d]pyrimidin-8(7H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate can be efficiently derivatized to yield novel compounds with potential as kinase inhibitors . The synthetic route often includes steps such as chlorination, methylation, and cyclization under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, adhering to industrial standards .
化学反応の分析
Types of Reactions
Pyrido[3,4-d]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives .
科学的研究の応用
Pyrido[3,4-d]pyrimidin-8(7H)-one has a broad spectrum of applications in scientific research, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Pyrido[3,4-d]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP pocket of kinases, it inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
Pyrido[4,3-d]pyrimidine: Another fused pyrimidine with similar biological activities.
Quinazoline: Known for its use in anticancer drugs like Gefitinib and Erlotinib.
Pyrazolo[3,4-b]pyridine: A compound with diverse pharmacological properties.
Uniqueness
Pyrido[3,4-d]pyrimidin-8(7H)-one stands out due to its unique structural features and its ability to serve as a scaffold for the development of novel kinase inhibitors. Its versatility in chemical modifications and its potential in therapeutic applications make it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
7H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h1-4H,(H,9,11) |
InChIキー |
HALYIFFLOBGDNN-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C2=NC=NC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


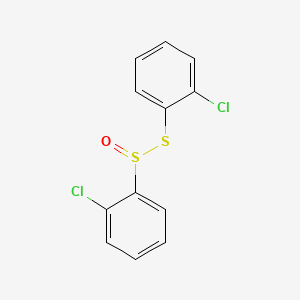

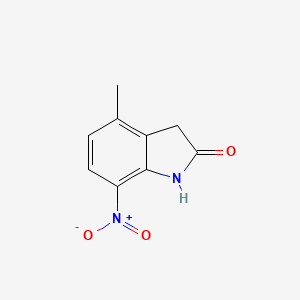
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

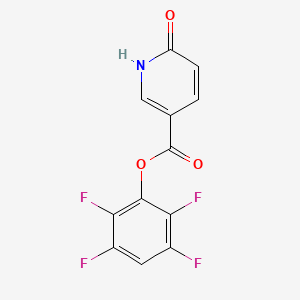
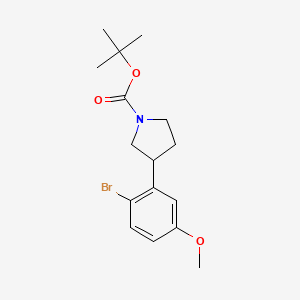
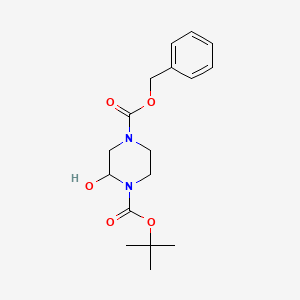
![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)


